3-(Ethoxymethoxy)azetidine
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Overview
Description
3-(Ethoxymethoxy)azetidine: is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxymethoxy)azetidine typically involves the reaction of azetidine with ethoxymethanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like acetonitrile or methanol at elevated temperatures .
Industrial Production Methods: Industrial production methods for azetidines, including this compound, often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxymethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
3-(Ethoxymethoxy)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Ethoxymethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules, leading to various biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles
Uniqueness: 3-(Ethoxymethoxy)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from both aziridines and pyrrolidines .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(ethoxymethoxy)azetidine |
InChI |
InChI=1S/C6H13NO2/c1-2-8-5-9-6-3-7-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
GXTTXQUEPYXSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1CNC1 |
Origin of Product |
United States |
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